molecular formula C6H9BrCl2N2 B6157137 (6-Bromopyridin-2-yl)methanamine dihydrochloride CAS No. 1956309-87-7

(6-Bromopyridin-2-yl)methanamine dihydrochloride

Cat. No.: B6157137
CAS No.: 1956309-87-7
M. Wt: 260
InChI Key:
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Description

(6-Bromopyridin-2-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C6H9BrCl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromopyridin-2-yl)methanamine dihydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method includes the following steps:

    Bromination: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Amination: The brominated pyridine is then reacted with an amine, such as methylamine, under controlled conditions to form (6-Bromopyridin-2-yl)methanamine.

    Formation of Dihydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Continuous Bromination: Using a continuous flow reactor to ensure efficient bromination.

    Automated Amination: Employing automated systems to control the amination reaction, ensuring consistent product quality.

    Purification and Crystallization: The final product is purified through crystallization and filtration to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(6-Bromopyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Sodium hydroxide, potassium carbonate.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products Formed

    Substituted Pyridines: Formed through substitution reactions.

    Oxidized Derivatives: Formed through oxidation reactions.

    Reduced Amines: Formed through reduction reactions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic compounds.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in the study of enzyme mechanisms and protein interactions.

Medicine

    Drug Development: Investigated for potential use in the development of pharmaceuticals.

Industry

    Material Science: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Bromopyridin-2-yl)methanamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromopyridin-2-yl)methanamine dihydrochloride
  • (6-Chloropyridin-2-yl)methanamine dihydrochloride
  • (6-Fluoropyridin-2-yl)methanamine dihydrochloride

Uniqueness

(6-Bromopyridin-2-yl)methanamine dihydrochloride is unique due to the presence of the bromine atom at the 6-position of the pyridine ring, which imparts specific reactivity and binding properties. This makes it particularly useful in certain chemical reactions and biological studies where other similar compounds may not be as effective.

Properties

IUPAC Name

(6-bromopyridin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.2ClH/c7-6-3-1-2-5(4-8)9-6;;/h1-3H,4,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYWYWZREGWVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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